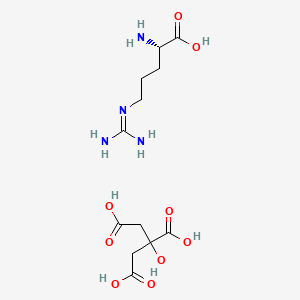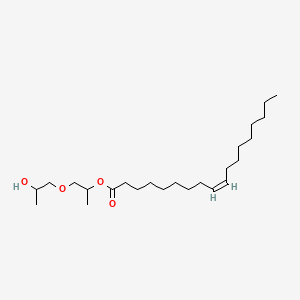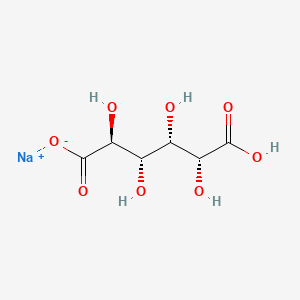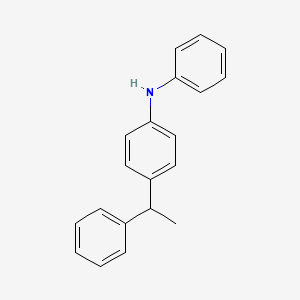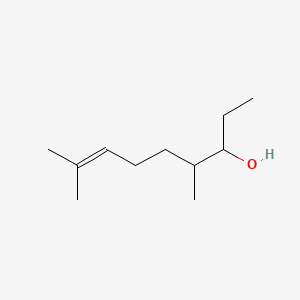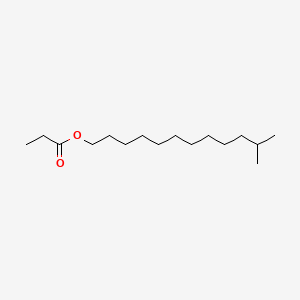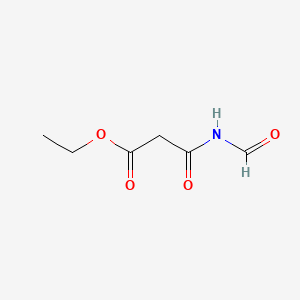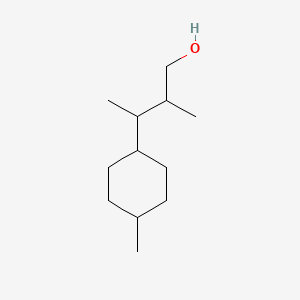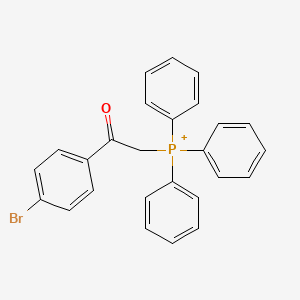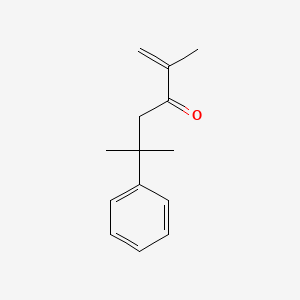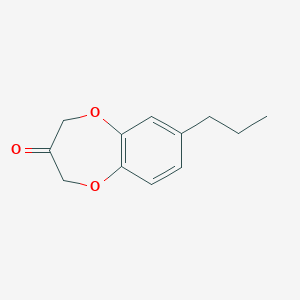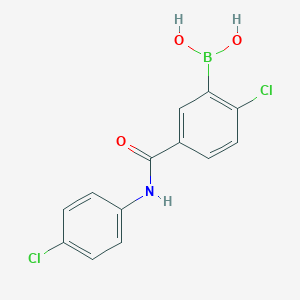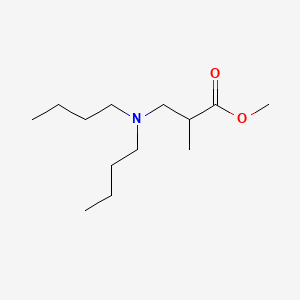
Methyl 3-(dibutylamino)-2-methylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(dibutylamino)-2-methylpropionate is an organic compound with the molecular formula C13H27NO2 It is a derivative of propionic acid and contains a dibutylamino group, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(dibutylamino)-2-methylpropionate can be synthesized through several methods. One common approach involves the reaction of 3-(dibutylamino)-2-methylpropionic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester.
Another method involves the alkylation of 3-(dibutylamino)-2-methylpropionic acid with methyl iodide in the presence of a base, such as potassium carbonate. This reaction results in the formation of the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(dibutylamino)-2-methylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(dibutylamino)-2-methylpropionate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 3-(dibutylamino)-2-methylpropionate involves its interaction with specific molecular targets. The dibutylamino group can interact with biological receptors or enzymes, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(dimethylamino)propionate: Similar in structure but with dimethylamino instead of dibutylamino group.
Methyl 3-(diethylamino)propionate: Contains a diethylamino group instead of dibutylamino.
Methyl 3-(dipropylamino)propionate: Features a dipropylamino group.
Uniqueness
Methyl 3-(dibutylamino)-2-methylpropionate is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
71735-20-1 |
|---|---|
Formule moléculaire |
C13H27NO2 |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
methyl 3-(dibutylamino)-2-methylpropanoate |
InChI |
InChI=1S/C13H27NO2/c1-5-7-9-14(10-8-6-2)11-12(3)13(15)16-4/h12H,5-11H2,1-4H3 |
Clé InChI |
JWMZBTCOXOGERJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


